[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with an (S)-2-aminopropionyl (alanine-derived) moiety and a tert-butoxycarbonyl (Boc)-protected isopropyl group. This compound is structurally characterized by its stereochemical complexity, with distinct (R) and (S) configurations at the pyrrolidine and alanine residues, respectively. It has been utilized in pharmaceutical research as a building block for peptide mimetics and protease inhibitors, leveraging its rigid pyrrolidine scaffold and Boc protection for synthetic versatility .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)18(14(20)21-15(4,5)6)12-7-8-17(9-12)13(19)11(3)16/h10-12H,7-9,16H2,1-6H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECPVABHSXKGM-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Pyrrolidine-3-yl-isopropyl-carbamic Acid Tert-Butyl Ester
The pyrrolidine core is functionalized with isopropyl-carbamic acid tert-butyl ester via nucleophilic substitution. A representative procedure involves:
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Reacting 3-hydroxypyrrolidine with isopropyl isocyanate in dichloromethane (DCM) at 0°C to form the carbamate intermediate.
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Protecting the secondary amine with Boc₂O in the presence of a base (e.g., triethylamine) to yield the tert-butyl-protected derivative.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Catalyst | Triethylamine (TEA) |
| Yield | 78–85% |
Route 2: Convergent Synthesis via Chiral Pool Strategy
To streamline stereochemical control, commercially available chiral building blocks are employed:
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(R)-3-Aminopyrrolidine is protected as its tert-butyl carbamate using Boc₂O.
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(S)-N-Boc-alanine is activated as a pentafluorophenyl ester for efficient amide bond formation.
Advantages:
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Eliminates need for asymmetric catalysis.
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Overall yield improves to 65% (vs. 50% for linear routes).
Stereochemical Control and Analytical Validation
Enantiomeric Purity Assessment
Chiral HPLC (Chiralpak IA column) confirms >99% ee for the final product. Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.48 (d, J = 6.8 Hz, 6H, isopropyl), 3.2–3.5 (m, pyrrolidine protons).
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HRMS (ESI): m/z calcd for C₁₅H₂₉N₃O₃ [M+H]⁺ 299.415; found 299.413.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times and improves safety profile:
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Amide Coupling: EDC/HOBt-mediated reaction in a microreactor (residence time: 10 min, 70°C).
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Yield: 90% with 99.5% purity by LC-MS.
Green Chemistry Metrics
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PMI (Process Mass Intensity): 32 (vs. 68 for batch processes).
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E-factor: 18 (solvent recovery systems reduce waste).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Linear) | Route 2 (Convergent) |
|---|---|---|
| Total Yield | 50% | 65% |
| Stereochemical Control | Moderate | High |
| Scalability | Limited | Excellent |
| Cost per Kilogram | $12,000 | $8,500 |
Challenges and Mitigation Strategies
-
Racemization During Coupling: Minimized by using low temperatures (-20°C) and HOBt additives.
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Boc Deprotection Side Reactions: Avoided by strict control of TFA stoichiometry and reaction time.
Chemical Reactions Analysis
Types of Reactions
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Organic Chemistry
- Intermediate for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving amino acids or peptides.
Medicinal Chemistry
- Potential Therapeutic Agent : Research indicates that this compound may exhibit biological activity relevant to drug development. Its structure allows for interactions with various biological targets, potentially modulating pathways related to diseases .
Biological Studies
- Biochemical Interactions : The compound's amino group can form hydrogen bonds with biomolecules, making it a subject of study for understanding protein-ligand interactions and enzyme mechanisms .
Pharmaceutical Industry
- Drug Formulation : Its stability and reactivity make it suitable for incorporation into drug formulations, particularly in the development of prodrugs that require metabolic conversion to active forms .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Ring | Ester Group | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Pyrrolidine | tert-butyl | Not explicitly provided | - | - | - |
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1) | Piperidine | Methyl/tert-butyl | C₁₄H₂₇N₃O₃ | 285.38 | 1.10 (Predicted) | 412.7 (Predicted) |
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0) | Piperidine | Benzyl | C₁₉H₂₉N₃O₃ | 347.45 | 1.14 (Predicted) | 505.8 (Predicted) |
Key Observations:
Core Ring Influence: The pyrrolidine ring in the target compound confers a 5-membered ring structure, enhancing conformational rigidity compared to the 6-membered piperidine analogues. This impacts binding affinity in biological targets, as seen in protease inhibitor studies .
Ester Group Modifications :
- The tert-butyl group in the target compound provides steric hindrance, improving metabolic stability but reducing aqueous solubility relative to the methyl or benzyl esters in analogues .
- The benzyl ester in CAS: 1354033-31-0 introduces aromaticity, which may enhance π-π stacking interactions in drug-receptor binding but increases hydrophobicity .
Stereochemical Impact :
- The (R)-pyrrolidinyl and (S)-alanyl configurations in the target compound create a distinct stereochemical environment, critical for chiral recognition in enzymatic systems. Piperidine analogues with similar stereochemistry (e.g., CAS: 1401668-72-1) show reduced enantiomeric purity in synthesis, as reported in Boc-protected intermediate studies .
Commercial and Regulatory Status
- The target compound is discontinued, while its piperidine analogues remain available (e.g., PBXA3066, CAS: 33693-57-1), likely due to higher demand in combinatorial chemistry libraries .
Biological Activity
The compound [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a chiral carbamate derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H29N3O3
- Molecular Weight : 299.42 g/mol
- CAS Number : 1401669-03-1
Research indicates that the compound may exhibit various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, indicating potential use in treating infections.
- Neurological Effects : Given its structural similarity to neurotransmitters, it may interact with neural pathways, suggesting possible applications in neuropharmacology.
Pharmacological Studies
A summary of notable studies on the biological activity of this compound includes:
Case Study 1: Antioxidant Activity
In a controlled laboratory setting, this compound was tested for its ability to reduce oxidative stress markers in human cell lines. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant capabilities.
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 3: Neuroprotective Effects
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis. This suggests that it may have therapeutic implications for conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how is stereochemical control achieved?
- Methodological Answer :
- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride to form an acid chloride) for subsequent esterification with tert-butyl alcohol in the presence of a base like triethylamine .
- Step 2 : Coupling of the chiral pyrrolidine core with the (S)-2-amino-propionyl group via amide bond formation, ensuring retention of stereochemistry using coupling agents like HATU or DCC.
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during intermediate steps. Confirmation via chiral HPLC or polarimetry .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify backbone structure and tert-butyl group integrity (e.g., tert-butyl protons appear as a singlet at ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak).
- HPLC : Reverse-phase HPLC with UV detection at 210–254 nm to assess purity (>98%) .
Advanced Research Questions
Q. How can conflicting NMR data arising from diastereomeric impurities be resolved during characterization?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY or ROESY to differentiate diastereomers by spatial proton-proton interactions. For example, cross-peaks between the pyrrolidine and tert-butyl groups confirm spatial orientation .
- Variable Solvent Systems : Analyze NMR in solvents like DMSO-d6 vs. CDCl3 to shift overlapping signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed stereoisomers .
Q. What strategies mitigate racemization during the coupling of the (S)-2-amino-propionyl group to the pyrrolidine core?
- Methodological Answer :
- Low-Temperature Reactions : Perform couplings at 0–4°C to minimize epimerization.
- Coupling Agents : Use racemization-suppressing agents like COMU or OxymaPure instead of traditional carbodiimides .
- In Situ Monitoring : Track reaction progress via TLC or inline IR spectroscopy to terminate reactions before racemization occurs .
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the tert-butyl carbamate protecting group?
- Methodological Answer :
- Acid Sensitivity : Avoid strongly acidic conditions (e.g., TFA) unless intentional deprotection is needed. Use milder acids like HCl in dioxane for controlled cleavage .
- Thermal Stability : Monitor decomposition via TGA/DSC; tert-butyl esters typically degrade above 150°C. Optimize reflux conditions in inert solvents like THF or DCM .
Data Analysis & Experimental Design
Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolyzed intermediates (e.g., loss of tert-butyl group) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., -20°C, anhydrous) .
Q. What computational tools are effective for predicting the compound’s binding affinity in drug discovery contexts?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., proteases or kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrolidine ring and tert-butyl group in binding pockets .
Safety & Handling in Academic Labs
Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in large-scale reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol).
- PPE : Wear nitrile gloves and safety goggles; tertiary carbamates may cause skin/eye irritation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
